Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate
Description
Properties
IUPAC Name |
methyl 2-(2,3-dichloro-N-methylsulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-17-9(14)6-13(18(2,15)16)8-5-3-4-7(11)10(8)12/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGIBVJKXPAZNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=C(C(=CC=C1)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate typically involves the reaction of 2,3-dichloroaniline with methylsulfonyl chloride to form an intermediate, which is then reacted with glycine methyl ester. The reaction conditions usually require a base such as triethylamine and an organic solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions in batch reactors. The process would be optimized for yield and purity, often involving steps like crystallization and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a methyl ester group, a dichlorophenyl group, and a methylsulfonyl group attached to a glycine backbone. The synthesis typically involves the reaction of 2,3-dichloroaniline with methylsulfonyl chloride and glycine methyl ester under controlled conditions in organic solvents such as dichloromethane.
Scientific Research Applications
1. Chemistry
Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows it to undergo various chemical reactions, including oxidation and substitution reactions. This versatility makes it valuable in the development of new chemical entities.
2. Biology
The compound has been studied for its potential biological activity. Research indicates that it may interact with biomolecules, modulating enzyme activities or receptor functions through specific binding interactions. This interaction is significant for understanding its role in biological systems.
3. Medicine
this compound has been investigated for potential therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity.
- Antimicrobial Activity : The compound shows efficacy against certain bacterial strains, indicating its potential as an antimicrobial agent.
Case Studies and Evaluations
Several studies have evaluated the biological activity of this compound:
- In Vitro Studies : Laboratory assays have demonstrated that this compound exhibits significant activity against specific pathogens. For example, it showed promising results in inhibiting bacterial growth in controlled environments.
- In Silico Studies : Computational modeling has been employed to predict the interaction of this compound with various biological targets. Molecular docking studies suggest favorable binding affinities with certain enzymes involved in inflammatory pathways.
- Comparative Analysis : When compared to similar compounds like Methyl N-(2,4-dichlorophenyl)-N-(methylsulfonyl)glycinate, the unique positioning of the dichloro groups in this compound may confer distinct biological activities and reactivity patterns.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in metabolic pathways or signal transduction.
Comparison with Similar Compounds
Positional Isomers: 2,3- vs. 3,4-Dichlorophenyl Substitution
The dichlorophenyl group’s substitution pattern directly influences molecular interactions. For example:
- Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate (hypothetical) may exhibit enhanced lipophilicity due to the chlorine atoms’ proximity to the sulfonyl group, improving membrane permeability.
Table 1: Structural Comparison of Dichlorophenyl Derivatives
Comparison with Dichlorophenyl-Containing Pharmaceuticals
Several pharmaceuticals feature dichlorophenyl groups but differ in backbone structures and biological targets:
BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide): A sigma receptor ligand with a 3,4-dichlorophenyl group linked to a pyrrolidinyl-ethylamine chain . Unlike the glycinate ester in the subject compound, BD 1008’s amine-rich structure enhances receptor binding but reduces metabolic stability.
- BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide): Shares the 3,4-dichlorophenyl group but incorporates a dimethylaminoethyl chain, increasing solubility in polar solvents .
Key Differences :
- Backbone Flexibility : Glycinate esters (e.g., Methyl N-(3,4-dichlorophenyl)-...) have rigid ester linkages, whereas BD compounds feature flexible amine chains.
- Bioavailability : The methylsulfonyl group in glycinate derivatives may enhance oxidative stability compared to BD compounds’ amine motifs.
Sulfonamide and Ester Derivatives
Sulfonamide-containing compounds, such as AC 927 (N-phenethylpiperidine oxalate), lack the dichlorophenyl group but share sulfonyl-like functionalities. AC 927’s piperidine-oxalate structure prioritizes neural target engagement, contrasting with the glycinate ester’s role as an intermediate .
Analytical Tools for Structural Comparison
Crystallographic software like SHELX and ORTEP-3 is critical for resolving subtle structural differences in dichlorophenyl derivatives . For instance:
Biological Activity
Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate is an organic compound with significant biological activity, particularly in the fields of chemistry and medicine. This article explores its synthesis, mechanisms of action, biological applications, and comparative studies with similar compounds.
Chemical Structure and Synthesis
This compound has the molecular formula . Its synthesis typically involves the reaction of 2,3-dichloroaniline with methylsulfonyl chloride, followed by a reaction with glycine methyl ester. The process often requires a base such as triethylamine and is conducted in solvents like dichloromethane to optimize yield and purity .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could affect receptor activity, altering signal transduction processes.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
Biological Applications
This compound has been explored for various applications:
- Medicinal Chemistry : Investigated for therapeutic properties, particularly in anti-inflammatory and antimicrobial contexts.
- Agricultural Chemistry : Exhibits herbicidal activity against both monocotyledonous and dicotyledonous weeds, making it suitable for selective weed control in crops .
Table 1: Comparative Biological Activity
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental setups:
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several commonly used antibiotics.
- Herbicidal Properties : Field trials indicated that the application of this compound significantly reduced weed biomass in crops like wheat and barley without affecting crop yield. The selectivity was attributed to its specific interaction with plant metabolic pathways .
- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to active sites of target enzymes, suggesting a competitive inhibition mechanism that could be exploited for therapeutic purposes.
Q & A
Q. What are the recommended synthetic routes for Methyl N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycinate, and how can side reactions be minimized?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A robust approach involves reacting 2,3-dichloroaniline with methylsulfonyl chloride, followed by glycine esterification. Key steps include:
- Temperature Control : Maintain ≤0°C during sulfonamide formation to prevent over-sulfonation .
- Byproduct Mitigation : Use solid-phase synthesis to avoid diketopiperazine formation, a common side reaction in glycine derivatives .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the crystal structure of this compound be determined experimentally?
Methodological Answer: X-ray crystallography is the gold standard:
- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure Solution : Apply SHELXS for direct methods and SHELXL for refinement (R-factor target < 0.05) .
- Validation : Check for disorder using ORTEP-3; refine anisotropic displacement parameters for non-H atoms .
- Deposition : Submit CIF files to the Cambridge Structural Database (CSD).
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
Methodological Answer: Prioritize target-specific in vitro assays:
- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorescence-based assays (e.g., ADP-Glo™ Kinase) .
- Antimicrobial Screening : Use broth microdilution (MIC values) against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
- Cytotoxicity : Employ MTT assays on HEK-293 and HeLa cell lines (IC₅₀ calculations) .
Advanced Research Questions
Q. How can contradictions between computational modeling and experimental crystallographic data be resolved?
Methodological Answer: Discrepancies often arise from dynamic effects or solvent interactions:
- DFT Optimization : Compare gas-phase DFT (B3LYP/6-311+G(d,p)) with solid-state XRD data. Adjust for lattice energy using Dmol³ .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) via CrystalExplorer .
- Molecular Dynamics : Simulate solvent effects (explicit water, 100 ns trajectories) in GROMACS to assess conformational flexibility .
Q. What strategies optimize synthetic yield while avoiding N-demethylation or sulfone cleavage?
Methodological Answer:
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
Methodological Answer: Develop a SAR matrix by modifying key substituents:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
